molecular formula C22H32Cl3N3O5 B12382395 Ninerafaxstat trihydrochloride CAS No. 2311824-72-1

Ninerafaxstat trihydrochloride

Cat. No.: B12382395
CAS No.: 2311824-72-1
M. Wt: 524.9 g/mol
InChI Key: XDBODYSZDLGFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases. It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed. This compound is currently under clinical trials for its efficacy and safety in treating conditions such as non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ninerafaxstat trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different pharmacological properties .

Scientific Research Applications

Ninerafaxstat trihydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound to study energy metabolism and the effects of various chemical modifications.

    Biology: Investigated for its role in cellular energy production and metabolic pathways.

    Medicine: Under clinical trials for treating cardiovascular diseases by improving myocardial metabolic efficiency.

Mechanism of Action

Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ninerafaxstat trihydrochloride is unique in its specific mechanism of action and its potential to improve myocardial metabolic efficiency more effectively than other similar compounds. Its development for non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction sets it apart from other metabolic modulators .

Biological Activity

Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases, specifically targeting conditions such as non-obstructive hypertrophic cardiomyopathy (nHCM), stable angina, and heart failure with preserved ejection fraction (HFpEF). This compound enhances cellular energy metabolism by shifting myocardial substrate utilization from fatty acid oxidation to glucose oxidation, which increases the amount of ATP produced per unit of oxygen consumed.

Ninerafaxstat acts as a partial fatty acid oxidation inhibitor, improving myocardial metabolic efficiency and energetics. This mechanism is crucial for patients with nHCM and HFpEF, where impaired energy generation contributes to symptoms and reduced exercise capacity. By optimizing energy production in cardiac cells, ninerafaxstat aims to alleviate the burden of these conditions.

IMPROVE-HCM Study

The Phase 2 IMPROVE-HCM study evaluated the safety and efficacy of ninerafaxstat in patients with nHCM. Key findings from this double-blind trial included:

  • Participants : 67 patients (average age 57 years; 55% women) with specific clinical characteristics were randomized to receive either ninerafaxstat (200 mg twice daily) or placebo for 12 weeks.
  • Primary Endpoint : Treatment emergent serious adverse events (TEAE) occurred in 11.8% of the ninerafaxstat group compared to 6.1% in the placebo group.
  • Efficacy Results : Significant improvements were observed in ventilatory efficiency (VE/VCO2 slope) with a mean difference of -2.1 (p=0.006). Although no significant changes were noted in ejection fraction or peak VO2, a post hoc analysis showed significant improvements in Kansas City Cardiomyopathy Questionnaire (KCCQ) scores among symptomatic patients at baseline (mean difference 9.4; p=0.04) .

Summary of Key Trial Data

Parameter Ninerafaxstat Group Placebo Group P-Value
TEAE (%)11.86.1-
VE/VCO2 Slope (LS Mean Difference)-2.1-0.006
KCCQ Improvement (Post Hoc)9.4-0.04

Safety Profile

Ninerafaxstat demonstrated a good tolerability profile, with serious adverse events being relatively uncommon and manageable. Most reported adverse events were not directly associated with the drug's mechanism but rather typical complications seen in clinical populations.

Comparative Analysis with Similar Compounds

Ninerafaxstat is compared with other metabolic modulators like trimetazidine and ranolazine, which also target myocardial energetics but through different mechanisms:

Compound Mechanism Indications
NinerafaxstatPartial fatty acid oxidation inhibitornHCM, HFpEF, stable angina
TrimetazidineFatty acid oxidation modulatorAngina pectoris
RanolazineMetabolic modulator affecting multiple pathwaysChronic angina

Ninerafaxstat's unique mechanism positions it as a promising candidate for treating conditions characterized by abnormal myocardial energetics.

Future Directions

Given the encouraging results from early-phase trials, further studies are warranted to establish long-term efficacy and safety profiles for ninerafaxstat in larger populations. The ongoing Phase 3 trials will be critical in determining its potential as a standard treatment option for patients suffering from nHCM and HFpEF.

Properties

CAS No.

2311824-72-1

Molecular Formula

C22H32Cl3N3O5

Molecular Weight

524.9 g/mol

IUPAC Name

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride

InChI

InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H

InChI Key

XDBODYSZDLGFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.